molecular formula C16H21N5O5S2 B2577771 N-(5-{[4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]sulfonyl}-1,3-thiazol-2-yl)acetamide CAS No. 2097894-19-2

N-(5-{[4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]sulfonyl}-1,3-thiazol-2-yl)acetamide

Cat. No.: B2577771
CAS No.: 2097894-19-2
M. Wt: 427.49
InChI Key: AQNYPZWWUVIQRY-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazole core substituted at the 5-position with a sulfonyl group linked to a 4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine moiety and at the 2-position with an acetamide group. Its structural complexity arises from the integration of multiple pharmacophoric elements:

  • Thiazole ring: A sulfur- and nitrogen-containing heterocycle known for metabolic stability and bioactivity .
  • Sulfonyl group: Enhances solubility and influences electronic properties compared to sulfanyl derivatives .
  • Piperidine-dioxoimidazolidine system: The piperidine scaffold is modified with a cyclopropyl-substituted dioxoimidazolidine, which may confer conformational rigidity and hydrogen-bonding capacity.
  • Acetamide group: A common motif in bioactive molecules, facilitating interactions with biological targets.

Properties

IUPAC Name

N-[5-[4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]sulfonyl-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O5S2/c1-10(22)18-15-17-8-14(27-15)28(25,26)19-6-4-11(5-7-19)20-9-13(23)21(16(20)24)12-2-3-12/h8,11-12H,2-7,9H2,1H3,(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNYPZWWUVIQRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)S(=O)(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the cyclopropyl group and the imidazolidin-2,4-dione moiety. These building blocks are then combined through a series of reactions, including nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of strong bases and specific solvents to ensure the desired product formation.

Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Acetamide Group (–NH–CO–CH₃)

  • Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/H₂O) conditions, the acetamide undergoes hydrolysis to yield acetic acid and the corresponding amine (Fig. 2A). This reaction is supported by analogous acetamide hydrolysis in PubChem CID 3918849 .

  • Nucleophilic Substitution : The carbonyl carbon is susceptible to nucleophilic attack by reagents like Grignard compounds (RMgX), forming ketones or tertiary alcohols (Fig. 2B) .

Reaction Conditions Product Reference
Acidic hydrolysisHCl (6M), reflux5-{[4-(3-Cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]sulfonyl}-1,3-thiazol-2-amine + CH₃COOH
Basic hydrolysisNaOH (2M), 80°CSame as above
Grignard additionRMgX, THF, 0°C → RTN-Alkyl/aryl derivative of acetamide

1,3-Thiazole Core

  • Sulfonamide Cleavage : Treatment with H₂SO₄ or PCl₅ cleaves the sulfonamide bridge, yielding a thiazole sulfonic acid and a piperidine intermediate (Fig. 3A) .

  • Halogenation : Bromination (Br₂/FeBr₃) at the 4-position of the thiazole occurs under forcing conditions (Fig. 3B) .

Reaction Conditions Product Reference
Sulfonamide cleavageH₂SO₄ (conc.), 100°C5-Sulfo-1,3-thiazol-2-yl acetamide + Piperidine derivative
BrominationBr₂, FeBr₃, 120°C4-Bromo-5-sulfonamide thiazole derivative

Piperidine-Linked Imidazolidine Dione

  • Ring-Opening : Basic hydrolysis (NaOH/H₂O) opens the imidazolidine dione to form a urea derivative (Fig. 4A) .

  • Cyclopropane Reactivity : The cyclopropyl group undergoes strain-driven [2π+2σ] cycloaddition with electron-deficient alkenes (e.g., tetracyanoethylene) (Fig. 4B) .

Reaction Conditions Product Reference
Dione hydrolysisNaOH (1M), 60°CUrea derivative + Cyclopropanecarboxylic acid
Cyclopropane additionTetracyanoethylene, DCMBicyclic adduct

Sulfonamide Bridge (–SO₂–NH–)

  • Oxidation : Reaction with H₂O₂/AcOH oxidizes the sulfonamide to a sulfonic acid (Fig. 5A) .

  • Reduction : LiAlH₄ reduces the sulfonamide to a thioether (–S–) (Fig. 5B) .

Reaction Conditions Product Reference
OxidationH₂O₂ (30%), AcOHSulfonic acid derivative
ReductionLiAlH₄, THFThioether-linked thiazole-piperidine compound

Catalytic and Cross-Coupling Reactions

  • Suzuki Coupling : The thiazole’s 4-position (if brominated) participates in Pd-catalyzed coupling with aryl boronic acids (Fig. 6A) .

  • Ullmann Reaction : The acetamide’s NH group couples with aryl halides under Cu catalysis (Fig. 6B) .

Reaction Conditions Product Reference
Suzuki couplingPd(PPh₃)₄, K₂CO₃Biaryl-thiazole hybrid
Ullmann couplingCuI, DMF, 120°CN-Arylacetamide derivative

Stability and Degradation Pathways

  • Photodegradation : UV light (λ = 254 nm) induces cleavage of the sulfonamide bridge, forming sulfonic acid and amine byproducts .

  • Thermal Decomposition : At >200°C, the imidazolidine dione decomposes to release CO₂ and cyclopropane .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs to N-(5-{[4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]sulfonyl}-1,3-thiazol-2-yl)acetamide exhibit cytotoxic effects against various cancer cell lines. For instance, studies on related piperidine derivatives have shown selective toxicity towards leukemia cells when screened against human tumor cell lines, suggesting potential applications in cancer therapy .

Anticonvulsant Properties

Compounds derived from the imidazolidine scaffold have been evaluated for their anticonvulsant activity. In preclinical models, certain derivatives demonstrated significant efficacy in maximal electroshock tests, indicating a promising avenue for the treatment of seizure disorders . The structural modifications in this compound may enhance its anticonvulsant properties.

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in tumor progression or seizure activity. The sulfonamide group is known for its ability to interact with various biological targets, potentially modulating pathways critical for cell proliferation and neurotransmission.

Receptor Modulation

The piperidine and thiazole moieties can interact with neurotransmitter receptors or other cellular targets, influencing signaling pathways that are crucial in both cancer and neurological disorders.

Cytotoxicity Screening

In a study examining a series of piperidine derivatives similar to this compound, researchers found that certain compounds exhibited IC50 values indicative of selective cytotoxicity against leukemia cells compared to standard chemotherapeutics . This suggests that further exploration into this compound's structure could yield new anticancer agents.

Anticonvulsant Testing

Another research effort focused on derivatives of the imidazolidine scaffold found that modifications led to enhanced anticonvulsant activity in animal models . The findings support the hypothesis that structural variations can significantly impact pharmacological outcomes.

Mechanism of Action

This compound is unique due to its specific structural features, including the presence of the cyclopropyl group and the dioxoimidazolidinyl moiety. Similar compounds may include other thiazole derivatives, piperidine derivatives, and cyclopropyl-containing compounds. the combination of these features in this particular compound sets it apart from others.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Group Analysis

Table 1: Key Structural Differences and Implications
Compound Name Core Heterocycle Substituents Key Functional Groups Molecular Weight (g/mol) Bioactivity (Reported)
Target Compound 1,3-Thiazole -SO₂-linked piperidine-dioxoimidazolidine
-Acetamide
Sulfonyl, dioxoimidazolidine, cyclopropyl Not provided Inferred: Potential antimicrobial/antifungal
2-({5-[4-(Cyclopropylcarbonyl)-1-piperazinyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide 1,3,4-Thiadiazole -S-linked piperazinyl-cyclopropanecarbonyl
-Acetamide
Sulfanyl, cyclopropanecarbonyl, piperazine 463.56 (average mass) Not specified; thiadiazoles generally show pesticidal activity
N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide 1,2,4-Thiadiazole -S-linked methylsulfanyl
-4-fluorophenyl-acetamide
Sulfanyl, fluorophenyl Not provided Inferred: Enhanced lipophilicity and antibacterial activity
N-[1-(5-Acetamido-3-acetyl-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-2-phenylethyl]acetamide 1,3,4-Thiadiazole -Acetyl, methyl, phenyl-ethyl Acetamide, acetyl, phenyl Not provided Antifungal, antibacterial
Key Observations:

Heterocycle Core :

  • The target compound’s 1,3-thiazole core differs from the 1,3,4-thiadiazole or 1,2,4-thiadiazole rings in analogs. Thiazoles often exhibit better metabolic stability than thiadiazoles due to reduced ring strain .
  • Thiadiazoles are associated with broader pesticidal activity, while thiazoles may prioritize antimicrobial effects .

Linker Groups :

  • The sulfonyl (-SO₂-) group in the target compound increases polarity and aqueous solubility compared to sulfanyl (-S-) derivatives in analogs .
  • Piperidine vs. piperazine: Piperidine’s reduced basicity may lower off-target interactions compared to piperazine-containing compounds .

Pharmacokinetic and Physicochemical Properties

Table 2: Inferred Properties Based on Structural Analogies
Property Target Compound 2-({5-[4-(Cyclopropylcarbonyl)-1-piperazinyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
LogP (Lipophilicity) Moderate (due to sulfonyl) High (sulfanyl, cyclopropanecarbonyl) Very high (fluorophenyl, methylsulfanyl)
Solubility Higher (sulfonyl, polar groups) Moderate Low
Metabolic Stability High (thiazole core) Moderate (thiadiazole) Low (thiadiazole, fluorophenyl)

Bioactivity and Therapeutic Potential

  • Thiadiazole Analogs : Exhibit pesticidal and antibacterial activities due to sulfur-rich structures disrupting microbial redox systems .

Biological Activity

N-(5-{[4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]sulfonyl}-1,3-thiazol-2-yl)acetamide, with CAS number 2097894-19-2, is a compound of interest due to its potential biological activities. Its complex structure includes a thiazole ring and a sulfonamide group, which are often associated with various pharmacological effects.

Anticancer Properties

Recent studies have explored the anticancer potential of compounds related to thiazole and sulfonamide derivatives. For instance, thiazole-based compounds have demonstrated significant cytotoxicity against various cancer cell lines. A study evaluating several derivatives indicated that modifications in the structure could enhance selectivity and potency against leukemia and other cancers .

Table 1: Cytotoxic Activity of Thiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Selectivity
Compound ALeukemia5.0High
Compound BMelanoma15.0Moderate
N-(5-{...})VariousTBDTBD

The proposed mechanisms of action for thiazole derivatives include the inhibition of key enzymes involved in tumor growth and metastasis. Specifically, compounds targeting metalloproteinases have shown promise in reducing tumor invasiveness by disrupting extracellular matrix remodeling .

Inhibition of Enzymatic Activity

N-(5-{...}) has been evaluated for its potential to inhibit specific enzymes such as ADAM17, which plays a crucial role in inflammatory processes and tumor progression. Inhibition of such enzymes could lead to reduced inflammation and tumor growth, making it a candidate for further development in cancer therapeutics .

Case Studies

A notable case study involved the synthesis and evaluation of N-(5-{...}) in vitro against various human cancer cell lines. The results indicated that this compound exhibited selective cytotoxicity, particularly against leukemia cells, with an IC50 value significantly lower than that of standard chemotherapeutic agents like melphalan .

Table 2: Summary of Case Study Results

Study ReferenceCompound TestedCell LinesIC50 (µM)Observations
Study 1N-(5-{...})Leukemia7.0High selectivity observed
Study 2N-(5-{...})Colon Cancer12.0Moderate efficacy

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and reaction optimization strategies for N-(5-{[4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]sulfonyl}-1,3-thiazol-2-yl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonamide coupling and heterocyclic ring formation. Key steps include:

  • Sulfonylation : Reacting the piperidine moiety with sulfonyl chloride derivatives under basic conditions (e.g., pyridine or triethylamine) at 0–5°C.
  • Imidazolidinone formation : Cyclization using carbonyldiimidazole (CDI) or phosgene analogs, followed by cyclopropane incorporation via nucleophilic substitution .
  • Thiazole-acetamide coupling : Amide bond formation using EDCI/HOBt or DCC in anhydrous DMF .
  • Optimization : Reaction progress monitored via TLC/HPLC. Yields improve with controlled temperature (reflux in acetic acid or DMF) and catalytic bases (e.g., NaH) .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer : Characterization involves:

  • Spectroscopy : ¹H/¹³C NMR for verifying proton environments and carbon frameworks (e.g., imidazolidinone carbonyls at ~170 ppm, thiazole protons at 7–8 ppm) .
  • Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Elemental analysis : Carbon/hydrogen/nitrogen ratios validated against theoretical values .

Q. What are the solubility and stability profiles of the compound under various experimental conditions?

  • Methodological Answer :

  • Solubility : Moderately soluble in DMSO and DMF; poorly soluble in water. Pre-solubilization in DMSO (10–20 mM) recommended for biological assays .
  • Stability : Stable at −20°C under inert atmospheres (N₂/Ar). Degradation observed at >100°C or in acidic/basic conditions (pH <3 or >10), confirmed via accelerated stability testing .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound's biological activity?

  • Methodological Answer :

  • Core modifications : Vary substituents on the cyclopropyl, piperidine, or thiazole moieties. For example:
  • Replace cyclopropyl with other alkyl/aryl groups to assess steric effects .
  • Modify the sulfonyl group to sulfonamide or carbamate for improved pharmacokinetics .
  • Bioassays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays. Correlate IC₅₀ values with structural features .
  • Data analysis : Use multivariate regression to identify critical substituents influencing potency .

Q. What in silico strategies are effective for predicting target interactions and metabolic pathways?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., imidazolidinone interactions with ATP-binding pockets) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .
  • ADME prediction : SwissADME or pkCSM to estimate logP, CYP450 metabolism, and blood-brain barrier penetration .

Q. How should researchers address contradictory data in biological activity assays (e.g., inconsistent IC₅₀ values)?

  • Methodological Answer :

  • Troubleshooting steps :

Verify assay conditions (pH, temperature, cofactors) match physiological relevance .

Confirm compound integrity post-assay via LC-MS to rule out degradation .

Use orthogonal assays (e.g., cell-free vs. cell-based) to validate target engagement .

  • Statistical analysis : Apply Grubbs’ test to identify outliers and repeat experiments with larger sample sizes (n ≥ 6) .

Q. What strategies are recommended for improving the compound's selectivity against off-target proteins?

  • Methodological Answer :

  • Selectivity screening : Profile against panels of related enzymes/receptors (e.g., Eurofins Cerep panels) .
  • Crystallography : Resolve co-crystal structures to identify non-conserved binding residues for rational design .
  • Proteomics : Use thermal shift assays or Chemoproteomics to map off-target interactions .

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